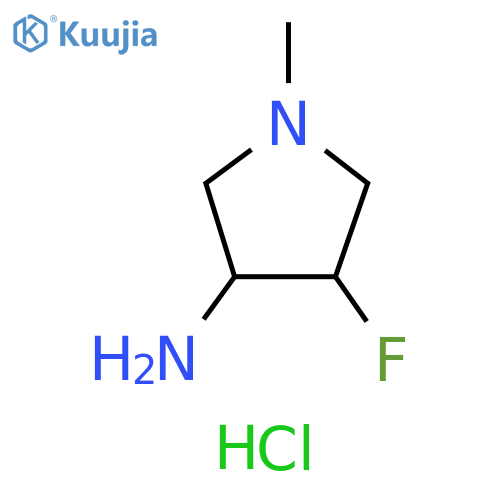

Cas no 1782470-60-3 (4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride)

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinamine, 4-fluoro-1-methyl-, hydrochloride (1:2)

- 1782470-60-3

- 4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride

- EN300-25319054

-

- MDL: MFCD28541311

- インチ: 1S/C5H11FN2.ClH/c1-8-2-4(6)5(7)3-8;/h4-5H,2-3,7H2,1H3;1H

- InChIKey: QNRAMIDELQZTPP-UHFFFAOYSA-N

- ほほえんだ: FC1CN(C)CC1N.Cl

計算された属性

- せいみつぶんしりょう: 190.0439820g/mol

- どういたいしつりょう: 190.0439820g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 86.5

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3Ų

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25319054-10g |

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride |

1782470-60-3 | 95% | 10g |

$5837.0 | 2023-09-14 | |

| Enamine | EN300-25319054-1g |

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride |

1782470-60-3 | 95% | 1g |

$1357.0 | 2023-09-14 | |

| 1PlusChem | 1P0292L8-50mg |

4-fluoro-1-methylpyrrolidin-3-aminedihydrochloride |

1782470-60-3 | 95% | 50mg |

$452.00 | 2024-06-18 | |

| 1PlusChem | 1P0292L8-250mg |

4-fluoro-1-methylpyrrolidin-3-aminedihydrochloride |

1782470-60-3 | 95% | 250mg |

$893.00 | 2024-06-18 | |

| Enamine | EN300-25319054-0.25g |

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride |

1782470-60-3 | 95% | 0.25g |

$672.0 | 2024-06-19 | |

| Enamine | EN300-25319054-0.1g |

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride |

1782470-60-3 | 95% | 0.1g |

$470.0 | 2024-06-19 | |

| Enamine | EN300-25319054-1.0g |

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride |

1782470-60-3 | 95% | 1.0g |

$1357.0 | 2024-06-19 | |

| 1PlusChem | 1P0292L8-5g |

4-fluoro-1-methylpyrrolidin-3-aminedihydrochloride |

1782470-60-3 | 95% | 5g |

$4926.00 | 2024-06-18 | |

| Enamine | EN300-25319054-0.05g |

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride |

1782470-60-3 | 95% | 0.05g |

$315.0 | 2024-06-19 | |

| Enamine | EN300-25319054-0.5g |

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride |

1782470-60-3 | 95% | 0.5g |

$1058.0 | 2024-06-19 |

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

3. Caper tea

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

4-fluoro-1-methylpyrrolidin-3-amine dihydrochlorideに関する追加情報

Introduction to 4-Fluoro-1-methylpyrrolidin-3-amine dihydrochloride (CAS No. 1782470-60-3)

4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride, identified by its CAS number 1782470-60-3, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluorine atom and an amine group in its molecular structure makes it a versatile intermediate for synthesizing various bioactive molecules.

The< strong>fluorosubstituent in the molecule enhances its pharmacological activity by influencing metabolic stability and binding affinity to biological targets. This feature is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit improved pharmacokinetic profiles. The< strong>methylpyrrolidin backbone provides a stable scaffold that can be modified further to create more complex structures with tailored biological activities.

In recent years, there has been a surge in research focusing on developing novel therapeutic agents targeting neurological disorders, infectious diseases, and cancer. The< strong>4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride compound has shown promise in several preclinical studies as a precursor for drugs that modulate neurotransmitter systems and inhibit pathogenic enzymes. Its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug discovery.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The< strong>fluorogroup in the molecule can enhance binding interactions with kinase active sites, leading to the development of more potent and selective inhibitors. Several research groups have reported the use of derivatives of< strong>4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride in designing novel kinase inhibitors with improved efficacy and reduced side effects.

The< strong>dihydrochlorideform of this compound enhances its solubility in water, making it more suitable for formulation into pharmaceutical products. This solubility advantage is critical for drug delivery systems, as it allows for easier administration via oral or intravenous routes. Additionally, the salt form improves stability during storage and transportation, ensuring that the drug maintains its integrity until it reaches the patient.

The synthesis of< strong>4-fluoro-1-methylpyrrolidin-3-amine dihydrochlorideCAS No. 1782470-60-3 involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the pyrrolidine ring system efficiently. The introduction of the< strong>fluoroatom typically involves halogen exchange or direct fluorination methods, which must be carefully optimized to avoid unwanted side products.

In academic research, this compound has been utilized as a building block for exploring new chemical entities (NCEs) with potential therapeutic value. Researchers have modified its structure by introducing additional functional groups or altering the substitution pattern on the pyrrolidine ring. These modifications have led to the discovery of several lead compounds that are currently being evaluated in clinical trials for various indications.

The pharmacological profile of derivatives of< strong>4-fluoro-1-methylpyrrolidin-3-amine dihydrochlorideCAS No. 1782470-60-3 has been extensively studied in vitro and in vivo. Preclinical data suggest that these compounds exhibit inhibitory activity against a range of targets, including enzymes involved in viral replication and bacterial metabolism. This broad spectrum of activity makes them promising candidates for developing combination therapies that target multiple disease pathways simultaneously.

The development of novel drug candidates is a complex process that requires collaboration between chemists, biologists, and clinicians. The< strong>4-fluoro-1-methylpyrrolidin-3-aminedihydrochlorideCAS No. 1782470-60-3 compound serves as an excellent example of how fundamental research can lead to tangible therapeutic outcomes. Its unique structural features and biological activities make it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs.

In conclusion, 4-fluoro-1-methylpyrrolidin-3-aminedihydrochlorideCAS No. 1782470-60-3 is a versatile compound with significant potential in pharmaceutical research and development. Its structural features enable the synthesis of bioactive molecules with enhanced pharmacological properties, making it a valuable intermediate for drug design. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

1782470-60-3 (4-fluoro-1-methylpyrrolidin-3-amine dihydrochloride) 関連製品

- 114837-51-3(1,13-Tetradecadien-4-ol)

- 2839143-90-5(2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride)

- 1805440-82-7(3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)

- 1249638-14-9(3-(methanesulfinylmethyl)aniline)

- 1798463-08-7(N1-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-N2-[2-(trifluoromethyl)phenyl]ethanediamide)

- 1418117-84-6(N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide)

- 5955-74-8(3-methylbenzoyl cyanide)

- 15761-50-9((2R)-4-methylpentan-2-amine)

- 1806905-30-5(3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine)

- 941914-50-7(N-(4-acetamidophenyl)-2-{5-methoxy-4-oxo-2-(phenylsulfanyl)methyl-1,4-dihydropyridin-1-yl}acetamide)